molecular formula C11H12O2 B8644603 Phenyl pent-4-enoate CAS No. 51231-09-5

Phenyl pent-4-enoate

Cat. No.: B8644603
CAS No.: 51231-09-5
M. Wt: 176.21 g/mol
InChI Key: IDAIRHGYBSBTJO-UHFFFAOYSA-N
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Description

Phenyl pent-4-enoate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

51231-09-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

phenyl pent-4-enoate

InChI

InChI=1S/C11H12O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChI Key

IDAIRHGYBSBTJO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Pentenoyl chloride (8.16 g, 69.1 mmol) was added dropwise to sodium phenoxide (8.02 g, 69.1 mmol) in THF (160 ml) at 20° C. After 24 hours at 20° C. H2O (100 ml) was added and the aqueous phase was extracted with Et2O (3×200 ml). The organic phase was washed with NaHCO3 (2×200 ml), brine (2×200 ml) to neutrality, then dried (Na2SO4), filtered, concentrated and bulb-to-bulb distilled to afford the desired title ester in 90% yield. B.p.: 70° C./0.04 mbar.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A 250-mL round-bottom flask equipped with a stir bar was charged with 4-pentenoic acid (5.10 mL, 50.0 mmol) and CH2Cl2 (40 mL), followed by thionyl chloride (4.00 mL, 55.0 mmol). The mixture was allowed to stir for 30 min, at which point phenol (9.45 g, 100 mmol) was added as a solution in CH2Cl2 (10 mL). The mixture was allowed to cool to 0° C. (ice-bath), and triethylamine (28 mL, 200 mmol) was added dropwise by a syringe over 5 min (N.B., strong exotherm). The resulting solution was allowed to stir for 12 h at 22° C. The reaction was quenched by addition of a saturated aqueous solution of NaHCO3 (100 mL). The organic layer was separated, and the aqueous layer washed with CH2Cl2 (5×50 mL). The combined organic layers were washed with water (1×50 mL), brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The resulting oil was purified by silica gel chromatography (95:5 hexanes:EtOAc) to deliver a colorless oil. The oil was distilled from CaH2 under reduced pressure (1.0 torr) to afford phenyl(4-pentenoate) (2.58 g, 14.6 mmol, 29.0% yield) as a colorless oil. Spectral data matched those in the literature.
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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